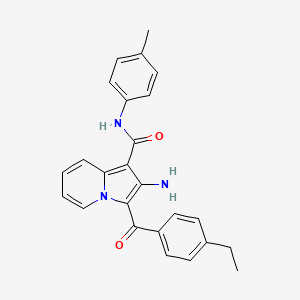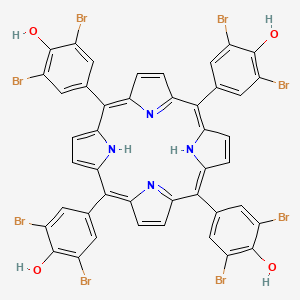
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four 3,5-dibromo-4-hydroxyphenyl groups attached to the meso positions of the porphyrin ring Porphyrins are a class of organic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll
Mechanism of Action
Target of Action
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (TDBHP) is primarily targeted towards lead (Pb) . It has been synthesized and studied for the determination of trace lead .
Mode of Action
TDBHP interacts with lead to form a complex. The complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature in the presence of oxine . The composition of the complex is 1:2 Pb:TDBHP .
Pharmacokinetics
The solubility of tdbhp could potentially impact its bioavailability .
Result of Action
The result of TDBHP’s action is the formation of a complex with lead. This complex has a maximum absorption at 479 nm, indicating a color change that can be used for spectrophotometric determination of microamounts of lead .
Action Environment
The action of TDBHP is influenced by the environmental conditions. For instance, the complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature . Additionally, the presence of oxine can also accelerate the reaction .
Biochemical Analysis
Biochemical Properties
It is known that the basic building block of porphyrin consists of a tetrapyrrole ring that primarily seen in the large number of photosensitizer’s structure employed for the cancer treatments .
Cellular Effects
It is known that photosensitizers based on tetrapyrrole as a core moiety mainly concerns with Type II to generate singlet oxygen, which would swiftly damage the cancer cells in a human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,5-dibromo-4-hydroxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The reaction mixture is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Debrominated porphyrin derivatives.
Substitution: Functionalized porphyrin derivatives with various substituents.
Scientific Research Applications
Chemistry: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin is used as a chromogenic reagent for the determination of trace metals, such as lead and mercury, due to its high sensitivity and selectivity .
Biology: In biological research, this compound is studied for its antioxidant properties and potential as a cytoprotector against free radical-induced damage .
Medicine: The compound’s ability to accumulate in cancer cells makes it a candidate for photodynamic therapy, where it can be used to generate reactive oxygen species upon light activation to kill cancer cells .
Industry: In industrial applications, this compound is used in the development of sensors for detecting heavy metals and other environmental pollutants .
Comparison with Similar Compounds
Tetra(4-hydroxyphenyl)porphyrin: Lacks bromine atoms, resulting in different reactivity and applications.
Tetra(3,5-dimethoxy-4-hydroxyphenyl)porphyrin:
Uniqueness: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and versatility in various applications. The bromine atoms increase the compound’s ability to participate in halogen bonding, while the hydroxyl groups contribute to its antioxidant properties .
Properties
IUPAC Name |
2,6-dibromo-4-[10,15,20-tris(3,5-dibromo-4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Br8N4O4/c45-21-9-17(10-22(46)41(21)57)37-29-1-2-30(53-29)38(18-11-23(47)42(58)24(48)12-18)32-5-6-34(55-32)40(20-15-27(51)44(60)28(52)16-20)36-8-7-35(56-36)39(33-4-3-31(37)54-33)19-13-25(49)43(59)26(50)14-19/h1-16,53,56-60H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEAALYDIBPCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br)C8=CC(=C(C(=C8)Br)O)Br)C=C3)C9=CC(=C(C(=C9)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Br8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin facilitate the detection of trace metals?
A: this compound, often abbreviated as T(DBHP)P, acts as a colorimetric reagent for detecting trace metals like Lead [] and Platinum []. In the presence of specific metals and under optimized conditions, T(DBHP)P forms a colored complex. This complex exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis using spectrophotometry. The intensity of the color change is directly proportional to the metal concentration, enabling researchers to determine even minute quantities of these metals in various samples.
Q2: What makes T(DBHP)P suitable for detecting nucleic acids?
A: T(DBHP)P exhibits unique interactions with nucleic acids, specifically calf thymus DNA (ctDNA) []. In acidic environments, the interaction between T(DBHP)P and ctDNA leads to a significant enhancement of Resonance Light Scattering (RLS) intensity. This amplified signal, measured at a specific wavelength (449 nm), directly correlates with the concentration of ctDNA. This characteristic makes T(DBHP)P a highly sensitive probe for detecting and quantifying nucleic acids at nanogram levels.
Q3: How does T(DBHP)P interact with proteins, and what are the analytical implications?
A: Research indicates that T(DBHP)P interacts with proteins like Bovine Serum Albumin (BSA) through a combination of electrostatic forces and non-radiation energy transfer [, ]. This interaction leads to fluorescence quenching of the protein, and the extent of quenching is directly related to the protein concentration. This phenomenon has been successfully employed to develop sensitive and selective spectrophotometric methods for protein quantification in various matrices, including food samples [].
Q4: Beyond analytical applications, what other research avenues are being explored with T(DBHP)P?
A: While T(DBHP)P demonstrates significant potential as an analytical reagent, research also focuses on understanding its interaction mechanisms with biomolecules. Studies delve into the thermodynamic parameters of T(DBHP)P binding with proteins [], offering insights into the nature of these interactions. Furthermore, investigations using techniques like synchronous fluorescence spectroscopy help elucidate the impact of T(DBHP)P on protein conformation and its influence on the surrounding microenvironment []. These findings contribute to a broader understanding of T(DBHP)P's behavior in biological systems, potentially paving the way for future applications beyond analytical chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)
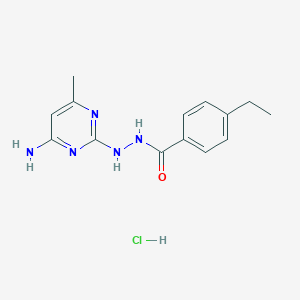
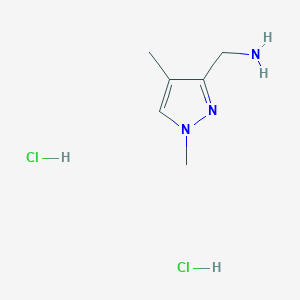
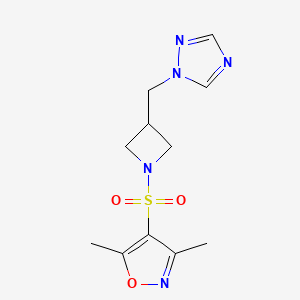
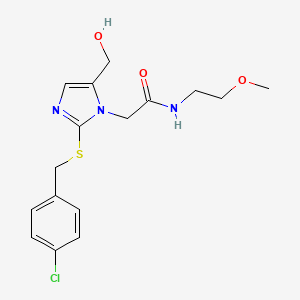
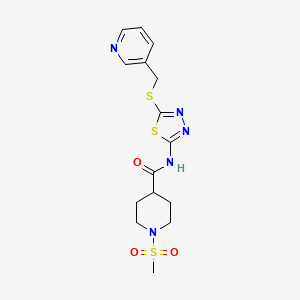
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)

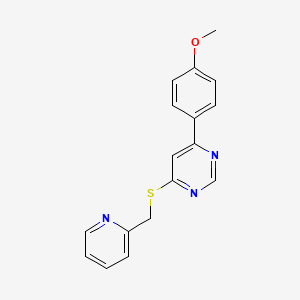
amine](/img/structure/B2465540.png)

![methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2465545.png)
